molecular formula C21H21NO6 B11441474 propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate

propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate

Cat. No.: B11441474
M. Wt: 383.4 g/mol
InChI Key: WOTYSRKKPBXODI-PDGQHHTCSA-N
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Description

Propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate typically involves multiple steps. One common method includes the esterification of 4-aminobenzoic acid with propan-2-ol, followed by the coupling of the resulting ester with 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoic acid under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-hydroxyphenyl)-2-oxobut-3-enoyl]amino]benzoate
  • Propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-ethoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate

Uniqueness

Propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its biological activity and make it a valuable compound for various applications .

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

propan-2-yl 4-[[(Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoyl]amino]benzoate

InChI

InChI=1S/C21H21NO6/c1-13(2)28-21(26)15-4-8-16(9-5-15)22-20(25)19(24)12-18(23)14-6-10-17(27-3)11-7-14/h4-13,23H,1-3H3,(H,22,25)/b18-12-

InChI Key

WOTYSRKKPBXODI-PDGQHHTCSA-N

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C(=O)/C=C(/C2=CC=C(C=C2)OC)\O

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=C(C=C2)OC)O

Origin of Product

United States

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